2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
CAS No.: 950470-56-1
Cat. No.: VC6841503
Molecular Formula: C19H15FN4O3S2
Molecular Weight: 430.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950470-56-1 |
|---|---|
| Molecular Formula | C19H15FN4O3S2 |
| Molecular Weight | 430.47 |
| IUPAC Name | 2-[6-[(4-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C19H15FN4O3S2/c20-13-7-5-12(6-8-13)10-24-15-4-2-1-3-14(15)18-16(29(24,26)27)9-22-19(23-18)28-11-17(21)25/h1-9H,10-11H2,(H2,21,25) |
| Standard InChI Key | OWMAHPYOXWJGCD-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=NC(=NC=C3S(=O)(=O)N2CC4=CC=C(C=C4)F)SCC(=O)N |
Introduction
Structural Characteristics
Compounds with similar structures, such as N-(4-fluorophenyl)-2-({9-[(3-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide, have molecular weights and formulas that indicate a high degree of complexity. These compounds typically include fluorinated phenyl groups and a triazatricyclo framework, which contribute to their potential biological activities and chemical properties.
Synthesis and Chemical Reactions
The synthesis of such complex organic compounds typically involves multi-step reactions. These may include refluxing in organic solvents or using catalytic systems, similar to the synthesis of other acetamide derivatives . The specific synthesis pathway for 2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide would likely require careful optimization of reaction conditions to ensure high yields and purity.
Data Tables
Given the lack of specific data on 2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide, we can consider data from similar compounds for context:
| Compound | Molecular Weight (g/mol) | Potential Biological Activities |
|---|---|---|
| N-(4-fluorophenyl)-2-({9-[(3-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide | Approximately 538.6 | Potential antimicrobial and anticancer effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume